molecular formula C21H28N7O17P3 B162922 Triphosphopyridine nucleotide CAS No. 53-59-8

Triphosphopyridine nucleotide

Cat. No.: B162922
CAS No.: 53-59-8
M. Wt: 743.4 g/mol
InChI Key: XJLXINKUBYWONI-NNYOXOHSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinamide adenine dinucleotide phosphate (hydrate) is synthesized from nicotinamide adenine dinucleotide (NAD) through the addition of a phosphate group at the 2’ position of the ribose ring that carries the adenine moiety . This reaction is catalyzed by the enzyme NAD kinase. The synthesis can occur via the de-novo pathway or the salvage pathway, with the latter involving the conversion of nicotinamide to nicotinamide adenine dinucleotide phosphate (hydrate) through the action of ADP-ribosyl cyclase .

Industrial Production Methods: Industrial production of nicotinamide adenine dinucleotide phosphate (hydrate) typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of nicotinamide adenine dinucleotide phosphate (hydrate). The fermentation broth is then processed to extract and purify the compound .

Scientific Research Applications

Nicotinamide adenine dinucleotide phosphate (hydrate) has numerous scientific research applications. In chemistry, it is used as a coenzyme in redox reactions. In biology, it plays a vital role in cellular metabolism and energy production. In medicine, it is studied for its potential therapeutic effects in conditions such as ischemic stroke, where it has been shown to provide neuroprotection by reducing oxidative stress . In industry, it is used in the production of various biochemicals through microbial fermentation processes .

Mechanism of Action

Nicotinamide adenine dinucleotide phosphate (hydrate) exerts its effects by acting as a coenzyme in redox reactions. It transfers electrons and hydrogen atoms to various substrates, facilitating their reduction. This process is crucial for maintaining cellular redox homeostasis and regulating biosynthetic metabolism . The molecular targets of nicotinamide adenine dinucleotide phosphate (hydrate) include enzymes such as glucose-6-phosphate dehydrogenase and NADP+ phosphatase .

Comparison with Similar Compounds

Nicotinamide adenine dinucleotide phosphate (hydrate) is similar to nicotinamide adenine dinucleotide (NAD) in that both are coenzymes involved in redox reactions. nicotinamide adenine dinucleotide phosphate (hydrate) has an additional phosphate group, which allows it to participate in different biochemical pathways . Other similar compounds include flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which also function as electron carriers in redox reactions .

List of Similar Compounds

  • Nicotinamide adenine dinucleotide (NAD)
  • Flavin adenine dinucleotide (FAD)
  • Flavin mononucleotide (FMN)

Properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLXINKUBYWONI-NNYOXOHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N7O17P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50889327
Record name Nicotinamide-adenine dinucleotide phosphate
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Molecular Weight

743.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Grayish-white solid; [Merck Index], Solid
Record name NADP
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CAS No.

53-59-8
Record name NADP
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Record name Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt
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Record name Nicotinamide-adenine dinucleotide phosphate
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Record name Nadide phosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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